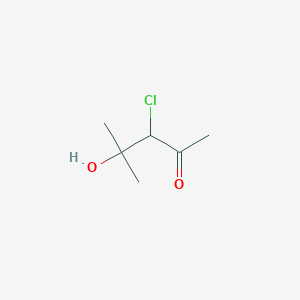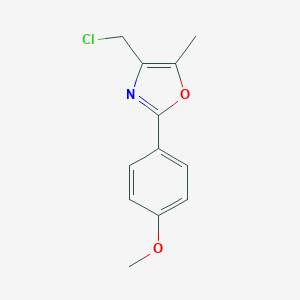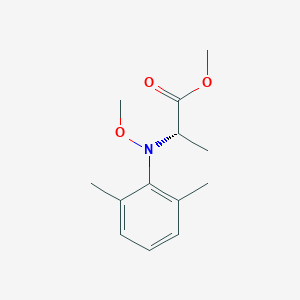![molecular formula C7H5NO4 B039727 3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione CAS No. 124815-04-9](/img/structure/B39727.png)
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is a heterocyclic compound that features a fused pyrano and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione typically involves multi-component reactions. One common method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives . Another approach utilizes the intramolecular nitrile oxide cycloaddition (INOC) reaction, where nitrile oxides are generated in situ and undergo cycloaddition with alkenes or alkynes to form the isoxazole ring .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free catalysts and eco-friendly solvents, are often applied to optimize the synthesis for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can yield various substituted isoxazole derivatives.
Scientific Research Applications
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as exo-β-D-glucosaminidase and P38 MAP kinase proteins . These interactions can lead to the inhibition of enzyme activity, which is a key factor in its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile
- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
Uniqueness
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is unique due to its fused pyrano and isoxazole ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
124815-04-9 |
|---|---|
Molecular Formula |
C7H5NO4 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C7H5NO4/c1-3-6-4(12-8-3)2-5(9)11-7(6)10/h2H2,1H3 |
InChI Key |
IDHKFYCHZBZJIB-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
Canonical SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)






![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)



